1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one
Description
1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one is a chemical compound with the molecular formula C8H14O3S2 and a molecular weight of 222.33 g/mol . This compound is known for its unique chemical structure, which includes two methoxy groups and two methylsulfanyl groups attached to a butenone backbone . It has gained significant attention in various fields of research due to its potential biological activities and applications.
Properties
CAS No. |
191017-09-1 |
|---|---|
Molecular Formula |
C8H14O3S2 |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1-dimethoxy-2-propen-1-one with methylsulfanyl reagents in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one can be compared with other similar compounds, such as:
1,1-dimethoxy-4,4-bis(methylsulfanyl)but-2-en-1-one: Similar structure but with different positioning of the double bond.
1,1-dimethoxy-4,4-bis(methylsulfanyl)butane: Lacks the double bond, resulting in different chemical properties.
1,1-dimethoxy-4,4-bis(ethylsulfanyl)but-3-en-2-one: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl groups.
The uniqueness of 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one lies in its specific combination of functional groups and the positioning of the double bond, which contribute to its distinct chemical and biological properties .
Biological Activity
1,1-Dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one is a synthetic compound with the molecular formula and a molecular weight of 222.33 g/mol. It features a unique structure that includes methoxy and methylsulfanyl functional groups, which contribute to its potential biological activities. This compound has been investigated for various applications in chemistry, biology, and medicine, particularly for its antimicrobial and anticancer properties.
Structural Characteristics
- Molecular Formula :
- Molecular Weight : 222.33 g/mol
- CAS Number : 191017-09-1
Table of Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H14O3S2 |
| Molecular Weight | 222.33 g/mol |
| Purity | 95% |
| Origin of Product | United States |
Antimicrobial Properties
Research indicates that 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. The unique arrangement of its functional groups allows it to interact with various molecular targets involved in cancer cell proliferation and survival.
Case Study: Anticancer Effects
In a study conducted on human cancer cell lines, 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one was shown to inhibit cell growth significantly. The IC50 values indicated that the compound is effective at low concentrations, suggesting a potent anticancer effect.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. It may act as an inhibitor or activator of certain pathways critical for cellular functions.
Table of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interference with enzyme activity affecting metabolism |
| Receptor Interaction | Binding to receptors altering signaling pathways |
| Cell Cycle Disruption | Inducing apoptosis or cell cycle arrest in cancer cells |
Comparative Analysis with Similar Compounds
1,1-Dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one can be compared with other similar compounds such as:
- 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-2-en-1-one : Different positioning of double bond affects reactivity.
- 1,1-dimethoxy-4,4-bis(ethylsulfanyl)but-3-en-2-one : Variation in sulfanyl groups leads to different biological activities.
This compound's specific combination of functional groups contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
